Cas no 896675-65-3 (N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide)

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide is a specialized benzothiazole-derived sulfonamide compound with potential applications in medicinal chemistry and drug discovery. Its structure combines a difluorobenzothiazole moiety with a 4-methylpiperidine sulfonylbenzamide group, suggesting utility as a kinase inhibitor or targeted therapeutic agent. The presence of fluorine atoms enhances metabolic stability and binding affinity, while the sulfonamide linker contributes to solubility and pharmacokinetic properties. This compound may exhibit selectivity for specific biological targets due to its unique molecular architecture. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in the development of novel bioactive molecules. The compound's physicochemical properties warrant careful characterization for optimal application in research settings.
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide structure
896675-65-3 structure
商品名:N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
CAS番号:896675-65-3
MF:C20H19F2N3O3S2
メガワット:451.509968996048
CID:6309023
PubChem ID:4138860

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide 化学的及び物理的性質

名前と識別子

    • N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
    • AKOS024586028
    • N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide
    • 896675-65-3
    • F0600-0067
    • N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
    • インチ: 1S/C20H19F2N3O3S2/c1-12-6-8-25(9-7-12)30(27,28)15-4-2-13(3-5-15)19(26)24-20-23-18-16(22)10-14(21)11-17(18)29-20/h2-5,10-12H,6-9H2,1H3,(H,23,24,26)
    • InChIKey: XIBDZIQHQWNTIY-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC(C(NC2=NC3C(=CC(=CC=3S2)F)F)=O)=CC=1)(N1CCC(C)CC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 451.08359015g/mol
  • どういたいしつりょう: 451.08359015g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 30
  • 回転可能化学結合数: 4
  • 複雑さ: 719
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 116Ų

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0600-0067-1mg
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
896675-65-3 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0600-0067-5mg
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
896675-65-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0600-0067-2μmol
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
896675-65-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0600-0067-75mg
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
896675-65-3 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0600-0067-3mg
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
896675-65-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0600-0067-15mg
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
896675-65-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0600-0067-100mg
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
896675-65-3 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0600-0067-10mg
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
896675-65-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0600-0067-50mg
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
896675-65-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0600-0067-2mg
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
896675-65-3 90%+
2mg
$59.0 2023-05-17

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide 関連文献

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamideに関する追加情報

Comprehensive Overview of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide (CAS No. 896675-65-3)

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide (CAS No. 896675-65-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound belongs to the benzothiazole derivative family, which is known for its diverse biological activities. The presence of difluoro and sulfonylbenzamide moieties enhances its reactivity and selectivity, making it a promising candidate for drug discovery and development.

In recent years, the scientific community has shown growing interest in benzothiazole-based compounds, particularly those with fluorine substitutions, due to their improved pharmacokinetic properties. The 4-methylpiperidin-1-yl group in this compound further contributes to its lipophilicity, which is a critical factor in drug absorption and distribution. Researchers are actively exploring its potential as a kinase inhibitor or enzyme modulator, aligning with current trends in targeted therapy and precision medicine.

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide involves multi-step organic reactions, including sulfonylation and amide coupling. Its CAS No. 896675-65-3 serves as a unique identifier in chemical databases, facilitating its tracking in academic and industrial research. The compound's molecular weight and purity are critical parameters for its application in high-throughput screening and structure-activity relationship (SAR) studies.

One of the most searched questions related to this compound is: "What are the potential therapeutic applications of benzothiazole derivatives?" Studies suggest that such derivatives exhibit anti-inflammatory, anticancer, and antimicrobial properties. The incorporation of fluorine atoms in the benzothiazole ring enhances metabolic stability, a feature highly sought after in modern drug design. This aligns with the increasing demand for fluorinated pharmaceuticals, a topic frequently discussed in medicinal chemistry forums.

Another hot topic is the role of sulfonamide groups in drug discovery. The sulfonylbenzamide moiety in this compound is known to interact with various biological targets, including G-protein-coupled receptors (GPCRs) and ion channels. This has led to speculation about its potential use in treating neurological disorders or metabolic diseases, areas where sulfonamide-based drugs have historically shown efficacy.

From a technical perspective, the compound's solubility and stability under physiological conditions are frequently researched. Its logP value (a measure of lipophilicity) is a subject of interest for computational chemists, as it influences drug-likeness and bioavailability. These properties are crucial for optimizing lead compounds in preclinical development, a process often highlighted in AI-driven drug discovery platforms.

In summary, N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide (CAS No. 896675-65-3) represents a compelling case study in the intersection of structural chemistry and therapeutic potential. Its design reflects contemporary strategies in medicinal chemistry, such as fluorine incorporation and scaffold hybridization, which are widely debated in scientific literature. As research progresses, this compound may emerge as a key player in addressing unmet medical needs, particularly in the realm of targeted small-molecule therapies.

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